7-epi-10-Oxo-10-deacetyl Baccatin III

Descripción general

Descripción

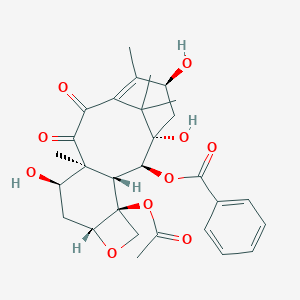

7-epi-10-Oxo-10-deacetyl Baccatin III is a chemical compound derived from the Taxus species, commonly known as yew trees. It is a crucial intermediate in the biosynthesis of paclitaxel, a widely used anticancer drug. The compound has a molecular formula of C29H34O10 and a molecular weight of 542.57 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 7-epi-10-Oxo-10-deacetyl Baccatin III typically involves the extraction of 10-deacetylbaccatin III from Taxus species, followed by chemical modifications. One common method includes the use of 10-deacetylbaccatin III as a substrate, which undergoes biotransformation using microbial strains expressing 10-deacetylbaccatin III-10-O-acetyltransferase . This enzyme catalyzes the conversion of 10-deacetylbaccatin III to this compound under optimized conditions involving glycerol supply, slightly acidic pH, and low temperature .

Industrial Production Methods: Industrial production of this compound often relies on the extraction of 10-deacetylbaccatin III from renewable sources such as Taxus needles. The extracted compound is then subjected to whole-cell catalysis using recombinant strains to produce this compound efficiently .

Análisis De Reacciones Químicas

Degradation Pathways Under Acidic and Basic Conditions

7-epi-10-Oxo-10-deacetyl Baccatin III is a prominent degradation product formed during the instability of taxane derivatives like docetaxel. Key pathways include:

Base-Mediated Degradation

-

Epimerization : Under alkaline conditions, the hydroxyl group at C7 undergoes retro-aldol epimerization, forming 7-epi derivatives. This reaction is thermodynamically favored for taxanes .

-

Oxidation : The C10 hydroxyl group oxidizes to a ketone, yielding this compound .

-

Ester Cleavage : Basic conditions hydrolyze ester groups at positions 2, 4, or 13, leading to structural rearrangements .

Acid-Mediated Degradation

-

Ring Rearrangements : Acidic environments promote D-ring opening and B-ring modifications, altering the core taxane structure .

Table 1: Degradation Products of Docetaxel Linked to this compound

Microbial Biotransformation

-

Fungal Modifications : Fungi like Microsphaeropsis onychiuri and Alternaria alternata hydrolyze or epimerize this compound, generating derivatives such as 10-deacetylbaccatin V .

Stability Challenges

-

Polymorphism : Solid-state forms (e.g., DMSO solvate vs. unsolvated) exhibit distinct stability profiles, impacting storage and handling .

-

Environmental Sensitivity : Degradation accelerates under light, heat, or humidity, necessitating controlled manufacturing conditions .

Comparative Reactivity with Non-Epimerized Analogs

The C7 epimerization alters reactivity:

-

Reduced Metabolic Stability : 7-epi-taxanes are metabolized more slowly by human cytochrome P450 enzymes compared to C7β-OH counterparts .

-

Thermodynamic Preference : The 7-epi configuration is energetically stable, making reverse reactions (e.g., epimerization to original form) rare under physiological conditions .

Industrial and Pharmacological Implications

-

Impurity Control : Regulatory limits for this compound in docetaxel formulations are stringent (<0.2% w/w) due to potential toxicity .

-

Drug Design Insights : Understanding its degradation pathways aids in developing stabilized taxane analogs with improved shelf lives .

This compound’s reactivity underscores the delicate balance between structural stability and metabolic fate in taxane-based therapeutics. Ongoing research focuses on mitigating its formation during drug synthesis and storage to enhance clinical efficacy and safety.

Aplicaciones Científicas De Investigación

Chemistry

7-epi-10-Oxo-10-deacetyl Baccatin III serves as a precursor in the synthesis of paclitaxel and other taxane derivatives. The compound undergoes various chemical reactions such as oxidation, reduction, and substitution, which are essential for its conversion into more complex structures like paclitaxel.

Chemical Reactions

- Oxidation : Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction : Reducing agents like sodium borohydride and lithium aluminum hydride are typically used.

- Substitution : Reagents such as acetic anhydride and benzoyl chloride are employed for substitution reactions.

Biology

In biological research, this compound is utilized to study the biosynthesis pathways of taxanes and their biological activities. Its role in the metabolic pathways leading to paclitaxel synthesis makes it a focal point for understanding taxane biosynthesis and its implications in cancer therapy.

Medicine

The compound is integral to cancer treatment research due to its position in the production pathway of paclitaxel. As an intermediate, it contributes to the development of formulations aimed at enhancing the efficacy and stability of paclitaxel-based therapies.

Industry

In industrial applications, this compound is utilized in large-scale production processes for paclitaxel and its analogs. The compound's ability to act as a precursor allows for efficient manufacturing methods that are critical for meeting pharmaceutical demands.

Case Study 1: Synthesis of Paclitaxel

Research has demonstrated that this compound can be efficiently converted into paclitaxel through a series of chemical transformations. A study highlighted the use of microbial biotransformation techniques that enhance yield while minimizing by-products, showcasing its applicability in sustainable pharmaceutical production.

Case Study 2: Stability and Degradation Studies

A comprehensive analysis was conducted on the stability of docetaxel formulations containing this compound. The study revealed that under various conditions, including acidic and basic environments, this compound can form degradation products that may affect therapeutic efficacy. Understanding these degradation pathways is crucial for developing stable formulations .

Case Study 3: Impurity Profiling

In quality control assessments, this compound has been identified as a significant impurity in docetaxel preparations. Regulatory standards necessitate rigorous profiling of such impurities to ensure patient safety and drug effectiveness . The implications of these findings highlight the importance of monitoring this compound during drug formulation processes.

Mecanismo De Acción

The mechanism of action of 7-epi-10-Oxo-10-deacetyl Baccatin III involves its conversion to paclitaxel, which exerts its effects by stabilizing microtubules and inhibiting their depolymerization. This action disrupts the normal function of microtubules during cell division, leading to cell cycle arrest and apoptosis in cancer cells .

Comparación Con Compuestos Similares

10-deacetylbaccatin III: A precursor in the biosynthesis of 7-epi-10-Oxo-10-deacetyl Baccatin III and paclitaxel.

Baccatin III: Another intermediate in the taxane biosynthesis pathway.

Docetaxel: A semisynthetic derivative of 10-deacetylbaccatin III used as an anticancer drug.

Uniqueness: this compound is unique due to its specific role in the biosynthesis of paclitaxel. Its structural features and reactivity make it a valuable intermediate for producing various taxane derivatives with significant therapeutic potential .

Actividad Biológica

7-epi-10-Oxo-10-deacetyl Baccatin III (CAS Number: 151636-94-1) is a significant chemical compound derived from the Taxus species, particularly the yew tree. It serves as a crucial intermediate in the biosynthesis of paclitaxel, a widely recognized anticancer drug. This compound has garnered attention due to its biological activity and potential applications in cancer treatment.

- Molecular Formula : C29H34O10

- Molecular Weight : 542.57 g/mol

- Common Synonyms : 10-Dehydrobaccatin V

The primary mechanism of action for this compound involves its conversion into paclitaxel. Paclitaxel stabilizes microtubules and inhibits their depolymerization, disrupting normal cell division and leading to apoptosis in cancer cells .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties, particularly against various cancer cell lines. The compound's effectiveness has been evaluated through several studies:

- Cell Line Sensitivity : In vitro studies have demonstrated that derivatives of this compound show potent activity against drug-sensitive and drug-resistant cancer cell lines, including ovarian cancer cells resistant to multiple chemotherapeutics .

- Comparative Efficacy : Novel C-seco-taxoids synthesized from 10-deacetylbaccatin III, which includes this compound, have shown enhanced potency compared to traditional treatments like paclitaxel against resistant cell lines .

Pharmacokinetics and Bioavailability

Pharmacokinetic studies have highlighted the absorption and distribution characteristics of compounds related to this compound:

- Absorption : After oral administration, compounds exhibit rapid absorption with bioavailability rates around 43% .

- Distribution : Following intravenous injection, these compounds are distributed extensively in tissues such as the liver and kidneys, with variable levels in the brain .

Synthesis and Derivation

This compound can be synthesized through microbial transformation processes involving strains like Curvularia lunata and Trametes hirsuta, which convert 10-deacetylbaccatin III into this compound . This biotransformation is essential for producing derivatives with enhanced biological activity.

Degradation Products

The degradation of taxane derivatives, including this compound, has been a focus of research due to its implications for pharmacological efficacy. Studies indicate that under basic conditions, this compound can form various degradation products that may possess altered or reduced biological activity .

Comparative Analysis Table

Propiedades

IUPAC Name |

[(1S,2S,3R,4S,7R,9R,10S,15S)-4-acetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11,12-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34O10/c1-14-17(31)12-29(36)24(38-25(35)16-9-7-6-8-10-16)22-27(5,23(34)21(33)20(14)26(29,3)4)18(32)11-19-28(22,13-37-19)39-15(2)30/h6-10,17-19,22,24,31-32,36H,11-13H2,1-5H3/t17-,18+,19+,22-,24-,27+,28-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEDMLPVUDFCAQM-IWVNULRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=O)C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=O)C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415702 | |

| Record name | 10-Dehydrobaccatin V | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151636-94-1 | |

| Record name | 10-Dehydrobaccatin V | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.